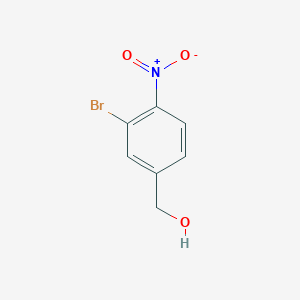

(3-Bromo-4-nitrophenyl)methanol

Description

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

(3-bromo-4-nitrophenyl)methanol |

InChI |

InChI=1S/C7H6BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |

InChI Key |

OOBHGTPHIIVFLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitroaromatic Derivatives

- 4-Nitrophenol (4-NP): Lacks the bromine and hydroxymethyl groups but shares the nitro substituent. 4-NP exhibits superior fluorescence quenching efficiency (78% for compound 1 and 67.22% for compound 2 in methanol suspensions) compared to other nitroaromatics like 2,4,6-trinitrophenol (TNP, 27%) or nitrobenzene (NB, 25%) . The absence of bromine and hydroxymethyl groups in 4-NP may reduce steric hindrance, enhancing its electron-deficient character and interaction with sensing materials.

- 2,4,6-Trinitrophenol (TNP): Contains three nitro groups, making it highly electron-deficient. However, its bulkiness likely reduces quenching efficiency (14.01% for compound 2) compared to 4-NP .

Bromo-Substituted Benzyl Alcohols

- (3-Bromo-4-chlorophenyl)methanol: Replaces the nitro group with chlorine. This compound’s applications may focus on halogenated intermediates rather than sensing .

- (3-Amino-4-bromophenyl)methanol: Features an electron-donating amino group (–NH₂) instead of nitro. This substitution drastically alters electronic properties, increasing electron density on the aromatic ring and reducing suitability for applications requiring electron-deficient motifs (e.g., fluorescence quenching) .

Methyl-Substituted Analogs

- (3-Bromo-4-methylphenyl)methanol: Substitutes nitro with methyl (–CH₃), an electron-donating group. This compound is less polar and more lipophilic, impacting solubility in polar solvents like methanol.

Fluorescence Quenching Efficiency

(3-Bromo-4-nitrophenyl)methanol’s nitro and bromine groups enhance its electron-withdrawing capacity, theoretically making it a strong fluorescence quencher. However, experimental data from analogous compounds suggest that steric effects from the hydroxymethyl group may reduce quenching efficiency compared to smaller molecules like 4-NP. For example, 4-NP achieves a 78% quenching efficiency in methanol suspensions of compound 1, while bulkier nitroaromatics like TNP perform poorly .

Data Tables

Table 1: Fluorescence Quenching Efficiencies of Nitroaromatics in Methanol Suspensions

| Compound | Quenching Efficiency (Compound 1) | Quenching Efficiency (Compound 2) |

|---|---|---|

| 4-Nitrophenol (4-NP) | 78% | 67.22% |

| 2,4,6-Trinitrophenol (TNP) | 27% | 14.01% |

| Nitrobenzene (NB) | 25% | 12.5% |

Table 2: Structural Comparison of Brominated Benzyl Alcohols

| Compound | Substituents | Key Properties |

|---|---|---|

| (3-Bromo-4-nitrophenyl)methanol | –Br, –NO₂, –CH₂OH | Strong electron-withdrawing, polar |

| (3-Bromo-4-chlorophenyl)methanol | –Br, –Cl, –CH₂OH | Moderate electron-withdrawing, halogenated |

| (3-Amino-4-bromophenyl)methanol | –Br, –NH₂, –CH₂OH | Electron-donating, reactive amine group |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Bromo-4-nitrophenyl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via bromination of 4-nitrobenzyl alcohol. Selective bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled temperature (0–25°C). Catalysts such as Lewis acids (e.g., FeBr₃) may enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >90% purity. Melting points (85–87°C) and NMR (¹H, ¹³C) are critical for validation .

Q. Which spectroscopic techniques are most effective for characterizing (3-Bromo-4-nitrophenyl)methanol?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 8.3–8.5 ppm for aromatic protons, δ 4.7 ppm for -CH₂OH) and ¹³C NMR (δ 60–65 ppm for hydroxymethyl carbon) confirm substitution patterns.

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (-OH stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 680 cm⁻¹ (C-Br stretch) validate functional groups.

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion [M+H]⁺ at m/z 232.03 .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of (3-Bromo-4-nitrophenyl)methanol in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but the nitro group’s electron-withdrawing nature reduces oxidative addition efficiency. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) improve coupling yields by mitigating steric hindrance from the nitro group. Computational studies (DFT) suggest the nitro group’s meta-position relative to bromine creates a polarized aryl ring, favoring nucleophilic attack at the bromine site .

Q. What strategies resolve contradictions in reported biological activity data for (3-Bromo-4-nitrophenyl)methanol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurities or solvent effects. Recommended steps:

Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.

Solvent Screening : Test activity in DMSO vs. aqueous buffers to rule out solvent interference.

Dose-Response Curves : Use IC₅₀/EC₅₀ values normalized to control compounds (e.g., chloramphenicol for antimicrobial assays) .

Q. How can selective functionalization of the hydroxymethyl group be achieved without affecting the nitro or bromine substituents?

- Methodological Answer : Protect the hydroxymethyl group via silylation (e.g., TBSCl in DMF) before performing reactions on the nitro or bromine sites. Reductive amination or oxidation (e.g., MnO₂ to aldehyde) can then target the protected alcohol. Deprotection with TBAF restores the hydroxymethyl group .

Data Analysis and Optimization Questions

Q. What computational tools predict the regioselectivity of electrophilic substitution in (3-Bromo-4-nitrophenyl)methanol derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group directs electrophiles to the meta position relative to itself, while bromine’s inductive effect deactivates the ring. Molecular electrostatic potential (MEP) maps visualize reactive sites .

Q. How do reaction solvents impact the stability of (3-Bromo-4-nitrophenyl)methanol during long-term storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis of the bromine substituent. Storage at –20°C in amber vials under argon extends shelf life. Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS monitor decomposition products (e.g., nitroso derivatives) .

Comparative Studies

Q. How does the reactivity of (3-Bromo-4-nitrophenyl)methanol compare to its chloro or fluoro analogs in nucleophilic aromatic substitution?

- Methodological Answer : Bromine’s lower electronegativity vs. Cl/F increases leaving group ability, but steric bulk reduces reaction rates. Kinetic studies (UV-Vis monitoring at 300 nm) show pseudo-first-order rate constants: k (Br) > k (Cl) in DMF due to better solvation. Fluorine’s strong C-F bond renders it inert under standard conditions .

Troubleshooting Synthesis Challenges

Q. What steps mitigate byproduct formation during the bromination of 4-nitrobenzyl alcohol?

- Methodological Answer : Common byproducts (e.g., dibrominated isomers) arise from excess Br₂. Mitigation strategies:

- Use NBS instead of Br₂ for milder bromination.

- Control stoichiometry (1.1 eq. Br₂) and reaction time (<2 hours).

- Add NaHCO₃ to neutralize HBr, preventing acid-catalyzed ring bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.